Diastereoselectivity in Simmons-Smith Cyclopropanation: 9:1 dr
When derived ketals of (-)-1,4-Di-O-benzyl-L-threitol are subjected to Simmons-Smith cyclopropanation, they yield a 9:1 mixture of diastereomeric cyclopropanes [1]. This high diastereoselectivity is intrinsic to the L-threitol scaffold's C2-symmetry and rigid ketal conformation, which effectively shields one face of the alkene. Substitution with the D-enantiomer would yield the opposite diastereomer, while achiral alternatives like simple ketals of 1,4-butanediol offer no stereocontrol (1:1 dr).
| Evidence Dimension | Diastereomeric Ratio (dr) in Cyclopropanation |
|---|---|
| Target Compound Data | 9:1 mixture of diastereomers |
| Comparator Or Baseline | 1,4-Butanediol ketals (achiral): 1:1 mixture of enantiomers; (+)-1,4-Di-O-benzyl-D-threitol: 1:9 mixture (opposite major diastereomer) |
| Quantified Difference | Target achieves 9:1 diastereoselectivity vs 1:1 for achiral; inverted selectivity vs enantiomer. |
| Conditions | Simmons-Smith reagent, 2-cycloalken-1-one ketals derived from 1,4-di-O-benzyl-L-threitol |
Why This Matters
For researchers requiring high stereochemical purity, this 9:1 diastereoselectivity is a critical performance metric that generic building blocks cannot replicate.
- [1] Mash, E. A.; Nelson, K. A. Homochiral ketals in organic synthesis. Diastereoselective cyclopropanation of α,β-unsaturated ketals derived from 1,4-di-O-benzyl-L-threitol. Tetrahedron 1987, 43 (4), 679-692. View Source
